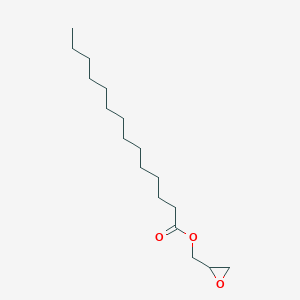

Oxiran-2-ylmethyl tetradecanoate

Descripción general

Descripción

Oxiran-2-ylmethyl tetradecanoate, also known as glycidyl tetradecanoate, is an organic compound with the molecular formula C₁₇H₃₂O₃. It is an ester formed from the reaction of glycidol and tetradecanoic acid (myristic acid). This compound is characterized by its epoxide group, which makes it highly reactive and useful in various chemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oxiran-2-ylmethyl tetradecanoate can be synthesized through the esterification of glycidol with tetradecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification of glycidol and tetradecanoic acid in the presence of a suitable catalyst. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Análisis De Reacciones Químicas

Types of Reactions

Oxiran-2-ylmethyl tetradecanoate undergoes several types of chemical reactions, including:

Epoxide Ring-Opening Reactions: The epoxide group in this compound is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield glycidol and tetradecanoic acid.

Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for epoxide ring-opening reactions.

Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, peracids, and ozone.

Major Products Formed

Epoxide Ring-Opening: The major products formed from epoxide ring-opening reactions are the corresponding alcohols, amines, or thiols.

Hydrolysis: The hydrolysis of this compound yields glycidol and tetradecanoic acid.

Oxidation: Oxidation products vary depending on the specific oxidizing agent and reaction conditions used.

Aplicaciones Científicas De Investigación

Oxiran-2-ylmethyl tetradecanoate has several scientific research applications, including:

Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of various polymers and resins.

Biomedical Research: The compound is used in the development of drug delivery systems and as a building block for bioactive molecules.

Surface Coatings: It is used in the formulation of surface coatings and adhesives due to its reactivity and ability to form strong bonds.

Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as hydrophobicity or biocompatibility.

Mecanismo De Acción

The mechanism of action of oxiran-2-ylmethyl tetradecanoate is primarily based on the reactivity of its epoxide group. The epoxide group can undergo nucleophilic attack, leading to ring-opening and the formation of various products. This reactivity is exploited in polymerization reactions, where the compound acts as a cross-linking agent, and in biomedical applications, where it can be used to modify biomolecules or surfaces.

Comparación Con Compuestos Similares

Similar Compounds

Glycidyl Stearate: Similar to oxiran-2-ylmethyl tetradecanoate but derived from stearic acid.

Glycidyl Palmitate: Derived from palmitic acid and has similar reactivity due to the presence of the epoxide group.

Glycidyl Laurate: Derived from lauric acid and used in similar applications.

Uniqueness

This compound is unique due to its specific chain length and the presence of the epoxide group. This combination of features makes it particularly useful in applications requiring specific hydrophobicity and reactivity. Its intermediate chain length provides a balance between flexibility and rigidity, making it suitable for a wide range of applications in polymer chemistry, biomedical research, and material science.

Actividad Biológica

Oxiran-2-ylmethyl tetradecanoate, also known as glycidyl tetradecanoate, is an organic compound characterized by its epoxide group, which contributes to its reactivity and potential biological activities. This compound is synthesized through the esterification of glycidol and tetradecanoic acid (myristic acid) and has garnered interest for its applications in polymer chemistry, biomedical research, and material science .

- Molecular Formula : C₁₇H₃₂O₃

- IUPAC Name : this compound

- CAS Number : 7460-80-2

The presence of the epoxide group makes this compound highly reactive, allowing it to participate in various chemical reactions such as ring-opening, hydrolysis, and oxidation .

The biological activity of this compound is primarily attributed to the reactivity of its epoxide group. This group can undergo nucleophilic attacks, leading to the formation of various products that can interact with biological systems. The compound's ability to form strong bonds makes it valuable in drug delivery systems and as a building block for bioactive molecules .

Cytotoxicity

Cytotoxicity studies are crucial for evaluating the safety and efficacy of compounds intended for biomedical applications. While direct studies on this compound are scarce, related compounds have demonstrated varying degrees of cytotoxicity against different cell lines. For example, certain glycidyl esters have shown cytotoxic effects ranging from 31% to 50% in various assays . This suggests that this compound may also exhibit cytotoxic properties worth investigating.

Polymer Chemistry Applications

This compound is utilized as a monomer or cross-linking agent in polymer synthesis. Its reactivity allows for the formation of polymers with specific properties such as enhanced hydrophobicity or biocompatibility. Studies have shown that incorporating such epoxide-containing compounds into polymer matrices can significantly improve their mechanical and thermal properties .

Biomedical Research

In biomedical contexts, this compound can be used to modify biomolecules or surfaces, enhancing drug delivery systems' effectiveness. Its ability to form stable bonds with biomolecules can facilitate targeted drug delivery and improve therapeutic outcomes .

Comparative Analysis with Similar Compounds

| Compound Name | Source Acid | Notable Properties |

|---|---|---|

| Glycidyl Stearate | Stearic Acid | Similar reactivity; used in similar applications |

| Glycidyl Palmitate | Palmitic Acid | Comparable biological activity |

| Glycidyl Laurate | Lauric Acid | Used in food industry; potential antimicrobial effects |

This compound stands out due to its specific chain length and unique reactivity profile compared to these similar compounds .

Propiedades

IUPAC Name |

oxiran-2-ylmethyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(18)20-15-16-14-19-16/h16H,2-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRMZLGUSWWTOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50323534 | |

| Record name | oxiran-2-ylmethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7460-80-2 | |

| Record name | NSC404224 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404224 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxiran-2-ylmethyl tetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50323534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.